molecular formula C10H12BrNO3 B3317267 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester CAS No. 95797-07-2

5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester

Cat. No.: B3317267
CAS No.: 95797-07-2
M. Wt: 274.11 g/mol
InChI Key: UQFNNGABUQYBHY-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester is an organic compound with the molecular formula C11H12BrNO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with tert-butyl alcohol. This compound is a white crystalline solid that is soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester typically involves the esterification of 5-Bromo-2-hydroxy-nicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and hydroxyl group on the pyridine ring can participate in hydrogen bonding and halogen bonding interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ester group can also undergo hydrolysis to release the active nicotinic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-nicotinic acid tert-butyl ester
  • 5-Fluoro-2-hydroxy-nicotinic acid tert-butyl ester
  • 5-Iodo-2-hydroxy-nicotinic acid tert-butyl ester

Uniqueness

5-Bromo-2-hydroxy-nicotinic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

IUPAC Name

tert-butyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(14)7-4-6(11)5-12-8(7)13/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFNNGABUQYBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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